

Diethyl Sulfone (CAS 597-35-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diethyl sulfone

Cat. No.: B7769208

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Abstract

This technical guide provides an in-depth overview of **Diethyl sulfone** (CAS 597-35-3), a simple yet versatile organosulfur compound. This document collates critical data on its physicochemical properties, synthesis, and spectroscopic characterization. It further explores the broader role of the sulfone functional group in medicinal chemistry, offering insights into its applications in drug design and development. Detailed experimental protocols for its synthesis, along with a summary of its toxicological profile, are provided to support laboratory research and safety assessments.

Chemical and Physical Properties

Diethyl sulfone is a white crystalline solid at room temperature. It is characterized by the presence of a sulfonyl functional group flanked by two ethyl groups. This structure imparts a high degree of polarity and metabolic stability. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	597-35-3	[1]
Molecular Formula	C ₄ H ₁₀ O ₂ S	[1]
Molecular Weight	122.19 g/mol	[1]
Appearance	White crystalline solid	[2]
Melting Point	73-74 °C	[2]
Boiling Point	246 °C at 755 mm Hg	[2]
Solubility	Soluble in water (135 g/L at 16 °C)	[2]
Density	1.357 g/mL	[2]
InChI Key	MBDUIEKYVPVZJH-UHFFFAOYSA-N	[3]

Spectroscopic Data

The structural characterization of **Diethyl sulfone** is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Diethyl sulfone** are consistent with its symmetric structure.

¹ H NMR	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~1.3	Triplet	~7.5	-CH ₃	
~3.0	Quartet	~7.5	-CH ₂ -	

¹³ C NMR	Chemical Shift (δ) ppm	Assignment
~7	-CH ₃	
~48	-CH ₂ -	

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **Diethyl sulfone** is dominated by strong absorptions characteristic of the sulfonyl group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2880	Medium-Strong	C-H stretching (alkane)
~1460, ~1380	Medium	C-H bending (alkane)
~1325	Strong	Asymmetric SO ₂ stretching
~1130	Strong	Symmetric SO ₂ stretching

Note: Characteristic absorption bands for the sulfonyl group are highlighted in bold.[\[4\]](#)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **Diethyl sulfone** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
122	Moderate	$[M]^+$ (Molecular ion)
93	Strong	$[M - C_2H_5]^+$
78	Moderate	$[M - C_2H_4O]^+$
64	Moderate	$[SO_2]^+$
29	Strong	$[C_2H_5]^+$

Synthesis of Diethyl Sulfone

The most common method for the synthesis of **Diethyl sulfone** is the oxidation of its corresponding sulfide, diethyl sulfide. Various oxidizing agents can be employed for this transformation. Below are representative experimental protocols.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol describes a green and efficient method for the synthesis of **Diethyl sulfone** using hydrogen peroxide as the oxidant.[\[5\]](#)

Materials:

- Diethyl sulfide
- 30% Hydrogen peroxide (H_2O_2)
- Glacial acetic acid
- Sodium hydroxide (NaOH) solution (4 M)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- To a solution of diethyl sulfide (1 mmol) in glacial acetic acid (2 mL) in a round-bottom flask, slowly add 30% hydrogen peroxide (2.5 mmol).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, carefully neutralize the mixture with a 4 M aqueous solution of NaOH.
- Extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield **Diethyl sulfone**. The crude product can be purified by recrystallization if necessary.

Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol utilizes m-CPBA, a common and effective oxidizing agent for the conversion of sulfides to sulfones.^[6]

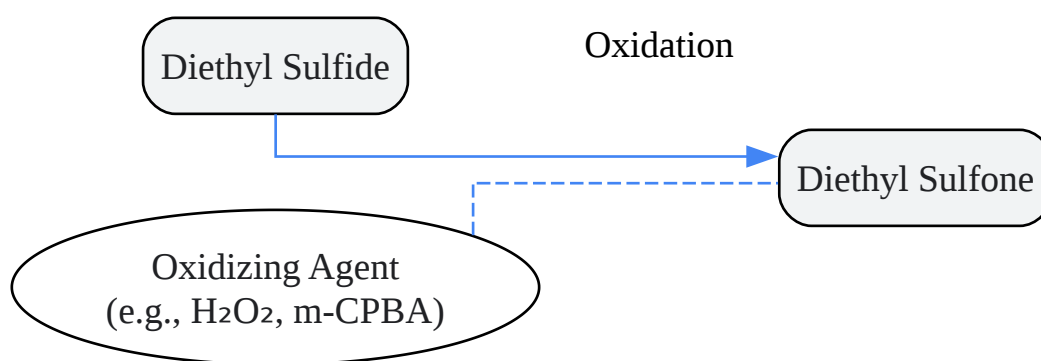
Materials:

- Diethyl sulfide
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- Dissolve diethyl sulfide (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Add m-CPBA (2.2 mmol) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford **Diethyl sulfone**.



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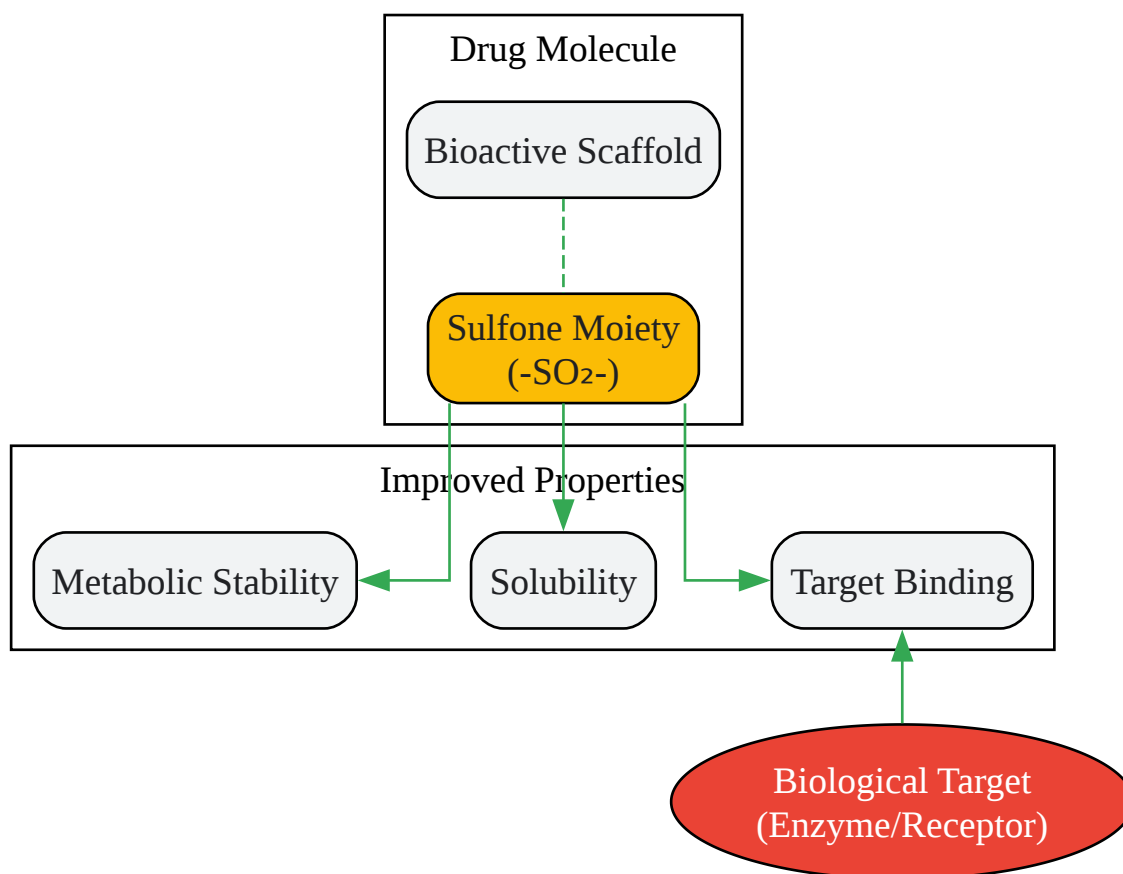
Figure 1. General synthesis of **Diethyl sulfone**.

Role in Medicinal Chemistry and Drug Development

While **Diethyl sulfone** itself is not a prominent therapeutic agent, the sulfone moiety is a critical pharmacophore in a multitude of approved drugs and clinical candidates.^[7] The inclusion of a sulfone group can significantly enhance the pharmacological profile of a molecule.

Key Contributions of the Sulfone Group in Drug Design:

- **Metabolic Stability:** The sulfone group is highly resistant to metabolic degradation, which can increase the half-life of a drug.[\[8\]](#)
- **Polarity and Solubility:** As a polar functional group, the sulfone moiety can improve the aqueous solubility of a compound, which is often a critical factor for bioavailability.
- **Hydrogen Bond Acceptor:** The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.[\[8\]](#)
- **Bioisosterism:** The sulfone group can act as a bioisostere for other functional groups, such as ketones, esters, and amides. This substitution can be used to fine-tune the physicochemical and pharmacological properties of a lead compound.[\[9\]](#)
- **Modulation of pKa:** The strong electron-withdrawing nature of the sulfonyl group can influence the pKa of neighboring functional groups, thereby affecting the ionization state of the molecule at physiological pH.



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Figure 2. Role of the sulfone moiety in drug design.

Toxicology and Safety

Based on available safety data sheets, **Diethyl sulfone** is not classified as a hazardous substance. However, as with all chemicals, appropriate safety precautions should be taken in a laboratory setting.

- Acute Toxicity: Not classified as acutely toxic.
- Skin Corrosion/Irritation: Not classified as a skin irritant.
- Eye Damage/Irritation: Not classified as an eye irritant.
- Respiratory or Skin Sensitization: Not classified as a sensitizer.

It is recommended to handle **Diethyl sulfone** in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Diethyl sulfone, with its straightforward structure and stable sulfonyl group, serves as a valuable model compound for understanding the properties and reactivity of aliphatic sulfones. While its direct application in drug development is limited, the sulfone moiety it represents is of paramount importance in medicinal chemistry. The ability of the sulfone group to enhance metabolic stability, improve solubility, and participate in target binding makes it a frequently employed functional group in the design of novel therapeutics. The synthetic protocols and compiled data in this guide are intended to facilitate further research and application of **Diethyl sulfone** and related sulfone-containing molecules in the field of drug discovery and development.

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